molecular formula C14H21NO5 B601732 N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide CAS No. 73954-34-4

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide

Katalognummer: B601732
CAS-Nummer: 73954-34-4
Molekulargewicht: 283.33
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is a substituted phenylacetamide derivative characterized by a 3,4-dimethoxy-substituted phenyl ring linked to an acetamide group, with a 2,2-dimethoxy-ethyl moiety attached to the nitrogen atom. This compound is structurally notable for its dual methoxy substituents on both the aromatic ring and the ethyl side chain, which influence its physicochemical and biological properties. Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.32 g/mol (exact mass: 283.142). The compound is recognized under CAS No. 73954-34-4 and is identified as a synthetic intermediate or impurity in pharmaceuticals, such as Ivabradine .

Key structural features include:

  • N-(2,2-dimethoxy-ethyl) substitution: Introduces polarity and metabolic stability due to the ether linkages.

Biologische Aktivität

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally related to Ivabradine, a medication used primarily for treating angina pectoris and heart failure. Understanding the biological activity of this compound can provide insights into its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₂₁NO₅. Its structure features a phenylacetamide moiety with two methoxy groups on the phenyl ring and a dimethoxyethyl substituent. This configuration may influence its pharmacological properties, including solubility and receptor interactions.

PropertyValue
Molecular Weight281.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (octanol-water)Not available

Antimicrobial Activity

Some derivatives of similar compounds have been tested for antimicrobial efficacy against various pathogens. Studies show that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, the potential for antimicrobial activity exists based on structural analogs.

Safety and Toxicity

Toxicological assessments of related compounds indicate that this compound may have a favorable safety profile. In studies involving similar compounds, no significant adverse effects were observed at doses below established no-observed-adverse-effect levels (NOAEL) of 600 mg/kg/day . However, further research is necessary to establish specific toxicity parameters for this compound.

Case Study 1: Ivabradine Derivatives

A study examining Ivabradine derivatives highlighted the importance of methoxy substitutions in enhancing bioactivity while reducing cytotoxicity. The findings suggest that modifications similar to those found in this compound could lead to improved therapeutic profiles .

Case Study 2: Structural Analog Studies

Research into structural analogs of this compound has shown promising results in preclinical models. These studies indicate potential applications in treating conditions like hypertension and heart failure due to their ability to modulate ion channels effectively .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide features a unique structure that combines an acetamide moiety with a 3,4-dimethoxyphenyl group linked through a 2,2-dimethoxyethyl chain. This configuration imparts both aromatic and amide functionalities, contributing to its versatility in various applications.

Pharmaceutical Applications

The compound's structural characteristics make it a promising candidate in drug development. Its potential applications in pharmaceuticals include:

  • Synthesis of Bioactive Compounds : The compound can serve as a building block for synthesizing biologically active molecules. Its aromatic core allows for the design of novel pharmacophores that can enhance bioavailability and potency .
  • Therapeutic Agent Development : Research indicates that derivatives of this compound may exhibit therapeutic properties. For instance, it could be utilized in developing treatments for conditions requiring modulation of specific biological pathways .

Case Study: Drug Development

A study focused on synthesizing various derivatives of this compound demonstrated its effectiveness as a precursor for compounds targeting specific biological receptors. The derivatives showed promising activity in preliminary assays for anti-inflammatory and analgesic effects .

Materials Science Applications

In materials science, this compound can be integrated into polymers and coatings to enhance their properties:

  • Polymer Modification : The compound can be used as a functional additive to improve mechanical strength and thermal stability in polymer matrices. Its incorporation into resins can also enhance chemical resistance .
  • Coatings Development : Utilizing this compound in coatings can lead to materials with improved durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials .

The synthesis of this compound typically involves several steps:

  • Initial Reaction : The starting materials are reacted under controlled conditions to form the desired acetamide.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications.
  • Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with 3,4-dimethoxyphenylacetic acid or its nitrile derivative. For example, the Wenner method involves reacting substituted nitriles with aqueous ammonia under reflux conditions .
  • Step 2 : Introduce the 2,2-dimethoxyethyl group via nucleophilic substitution or reductive amination. Use methanol or ethanol as solvents, and monitor reaction progress via thin-layer chromatography (TLC) .
  • Step 3 : Optimize yield (e.g., ~82% for 3,4-dimethoxyphenylacetamide derivatives) by adjusting reaction time (5–6 hours), temperature (60–70°C), and stoichiometric ratios of reagents .
  • Step 4 : Purify via recrystallization (methanol is effective) or column chromatography .

Q. How is This compound characterized using spectroscopic and computational methods?

  • Methodology :

  • UV-Vis : Identify π→π* and n→π* transitions (e.g., peaks at 240–317 nm) to confirm conjugation in the acetamide backbone .
  • FTIR : Detect C=O (amide I band ~1650 cm⁻¹), C-N stretches (~1250 cm⁻¹), and O-CH₃ vibrations (~2850 cm⁻¹) .
  • ¹H NMR : Assign aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene protons adjacent to the dimethoxyethyl moiety (δ ~3.3–3.5 ppm) .
  • Computational : Use GAMESS or Gaussian to calculate HOMO/LUMO energies (e.g., HOMO: −5.27 eV; LUMO: +4.44 eV) to predict redox behavior and electron donor-acceptor properties .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of This compound in different solvents?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations to model solvation effects. Use polarizable continuum models (PCM) for solvents like methanol, DMSO, or water .
  • Step 2 : Analyze frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. High LUMO energy (>4 eV) suggests resistance to electrophilic attacks .
  • Step 3 : Simulate hydrolysis kinetics under acidic/basic conditions by tracking bond dissociation energies (BDEs) of the amide and dimethoxyethyl groups .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation of this compound?

  • Methodology :

  • Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals from methoxy and aromatic protons .
  • Step 2 : Compare experimental FTIR data with theoretical spectra generated via vibrational frequency calculations (DFT/B3LYP/6-31G*) .
  • Step 3 : Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm bond lengths and dihedral angles. For example, Schiff base analogs show near-planar structures with intramolecular H-bonding .

Q. How can impurities like N-(2-[3,4-dimethoxyphenyl]ethyl)-3,4-dimethoxyphenylacetamide be quantified in synthesized batches?

  • Methodology :

  • Step 1 : Develop a reversed-phase HPLC method with a C18 column and UV detection (λ = 254 nm). Use acetonitrile/water (70:30) as the mobile phase .
  • Step 2 : Validate the method per ICH guidelines (linearity: R² > 0.99; LOD/LOQ < 0.1%).
  • Step 3 : Perform LC-MS/MS to confirm impurity identity via molecular ion peaks ([M+H]+) and fragmentation patterns .

Q. Tables for Key Data

Property Method Value/Observation Reference
Synthetic Yield Wenner Method82% (for 3,4-dimethoxyphenylacetamide)
HOMO/LUMO Energies DFT (GAMESS)HOMO: −5.27 eV; LUMO: +4.44 eV
¹H NMR (Methoxy Protons) 400 MHz (CDCl₃)δ 3.82–3.85 ppm (s, 6H)
UV-Vis λ_max Methanol Solution240, 279, 317 nm

Vergleich Mit ähnlichen Verbindungen

The biological and chemical properties of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide are best understood in the context of structurally analogous phenylacetamide derivatives. Below is a systematic comparison:

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Cytotoxicity (LD₅₀) Source/Application
3,4-Dimethoxyphenylacetamide N-H; 3,4-dimethoxy phenyl Weak acetylcholinesterase (AChE) inhibition; moderate antibacterial activity Not reported Intermediate in oxadiazole synthesis
N-(3-Methylcarbamoylphenyl)-3,4-dimethoxyphenylacetamide N-(3-methylcarbamoylphenyl); 3,4-dimethoxy phenyl Anti-Helicobacter pylori activity (melting point: Not specified) Not reported Antibacterial drug candidate
2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide N,N-dimethyl; 3,4-dimethoxy phenyl No reported bioactivity; used in chemical synthesis Not reported Supplier data
8e (2-[(5-Benzyl-1,3,4-oxadiazole-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide) N-(3,4-dimethoxyphenyl); oxadiazole-sulfanyl side chain Potent AChE inhibition (IC₅₀ < 10 µM); strong antibacterial action against S. aureus Low cytotoxicity (LD₅₀ > 500 mg/kg) Multitarget therapeutic agent
N-(2-Phenylethyl)-3,4-dimethoxyphenylacetamide N-(2-phenylethyl); 3,4-dimethoxy phenyl No reported bioactivity; structural analogue for receptor studies Not reported Chemical supplier data

Enzyme Inhibition

  • 3,4-Dimethoxyphenylacetamide : Exhibits weak AChE inhibition, attributed to the electron-donating methoxy groups enhancing interaction with the enzyme’s catalytic site. However, activity is significantly weaker compared to derivative 8e , which incorporates a 1,3,4-oxadiazole-sulfanyl group. The oxadiazole moiety in 8e likely provides additional hydrogen-bonding and π-π stacking interactions, improving potency by >10-fold .

Antibacterial Activity

  • 8e : Demonstrates exceptional antibacterial activity (MIC = 4 µg/mL against S. aureus), linked to the synergistic effects of the 3,4-dimethoxyphenyl group and the oxadiazole-sulfanyl chain .
  • N-(3-Methylcarbamoylphenyl)-3,4-dimethoxyphenylacetamide : Shows activity against Helicobacter pylori, likely due to the carbamoyl group enhancing membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (Water)
3,4-Dimethoxyphenylacetamide 170–171 1.2 Low (<1 mg/mL)
This compound Not reported 0.8 (estimated) Moderate (due to ethers)
8e Not reported 2.5 Low (nonpolar groups)

Eigenschaften

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGDPKFPQSZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

While cooling with ice, a solution of 3,4-dimethoxyphenylacetic acid chloride (485.2 g) in methylene chloride (1.1 liters) is added dropwise at 15° to 20° C. to a solution of aminoacetaldehyde dimethylacetal (246.2 ml) and triethylamine (315 ml) in methylene chloride (2.2 liters) of and the mixture is stirred for 1 hour at 16°-18° C. It is then extracted several times with water, dried over magnesium sulphate and evaporated. The oil obtained slowly crystallizes out.
Quantity
485.2 g
Type
reactant
Reaction Step One
Quantity
246.2 mL
Type
reactant
Reaction Step One
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a cooled solution of aminoacetaldehyde dimethylacetal (21 g., 0.2 mole) and dicyclohexylcarbodimide (42.5 g., 0.205 mole) in 500 ml. of methylene chloride was added homoveratric acid (39.2 g., 0.2 mole) portionwise with cooling and stirring. After the addition was completed, the reaction mixture was stirred at room temperature for 1/2 hour, kept in refrigerator overnight and filtered. The filtrate was evaporated to dryness to give an oil which was chilled to form the solid N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide, m.p. 60°-63° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
39.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.